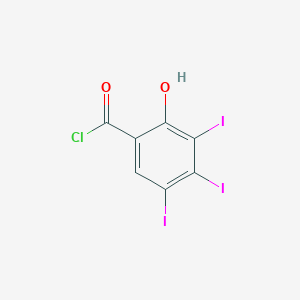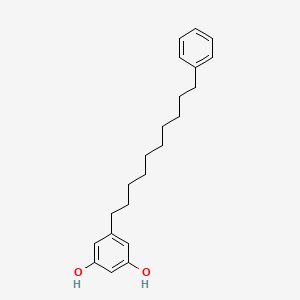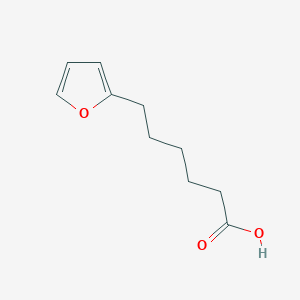
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol is an organic compound characterized by the presence of a dioxooxathiolane ring attached to a diphenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxooxathiolan-3-yl)-diphenylmethanol typically involves the reaction of diphenylmethanol with a suitable oxathiolane precursor. One common method includes the use of 2,2-dioxooxathiolane-3-yl chloride, which reacts with diphenylmethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxooxathiolane ring to a more reduced form.
Substitution: The hydroxyl group in the diphenylmethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxathiolane derivatives.
Substitution: Formation of substituted diphenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Dioxooxathiolan-3-yl)-diphenylmethanol involves its interaction with specific molecular targets. The dioxooxathiolane ring can interact with nucleophilic sites in biological molecules, while the diphenylmethanol moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Dioxooxathiolan-4-yl)-diphenylmethanol
- (2,2-Dioxooxathiolan-5-yl)-diphenylmethanol
- (2,2-Dioxooxathiolan-3-yl)-phenylmethanol
Uniqueness
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol is unique due to the specific positioning of the dioxooxathiolane ring and the diphenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
76570-08-6 |
|---|---|
Molekularformel |
C16H16O4S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(2,2-dioxooxathiolan-3-yl)-diphenylmethanol |
InChI |
InChI=1S/C16H16O4S/c17-16(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-11-12-20-21(15,18)19/h1-10,15,17H,11-12H2 |
InChI-Schlüssel |
WYRSNQDDRGJYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COS(=O)(=O)C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


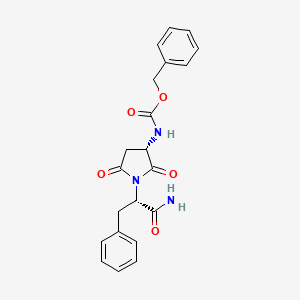
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)

![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
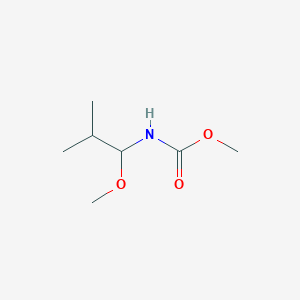

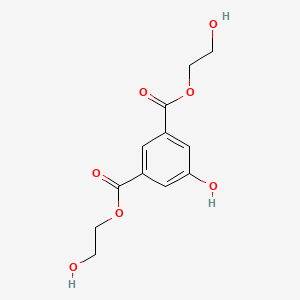
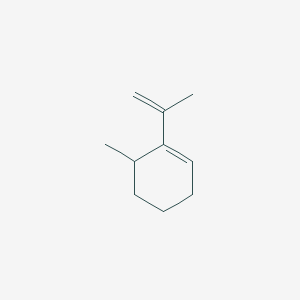
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
